physicochemical properties of 2,4-Dimethyl-3'-piperidinomethyl benzophenone
physicochemical properties of 2,4-Dimethyl-3'-piperidinomethyl benzophenone
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-3'-piperidinomethyl benzophenone
Foreword
This document provides a comprehensive technical overview of the essential physicochemical properties of the novel compound, 2,4-Dimethyl-3'-piperidinomethyl benzophenone. As this appears to be a molecule of emerging interest with limited published data, this guide synthesizes predictive insights based on its structural motifs and outlines robust, field-proven experimental protocols for its empirical characterization. The methodologies detailed herein are designed to furnish the foundational data crucial for advancing research and development initiatives, particularly in the realms of medicinal chemistry and materials science.
Molecular Structure and its Physicochemical Implications
The structure of 2,4-Dimethyl-3'-piperidinomethyl benzophenone is characterized by a diaryl ketone core (benzophenone), substituted with two methyl groups on one phenyl ring and a piperidinomethyl group on the other. This unique amalgamation of functional groups dictates its physicochemical behavior.
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Benzophenone Core : The rigid, aromatic benzophenone scaffold contributes to the molecule's hydrophobicity and potential for π-π stacking interactions.
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Dimethyl Substitution : The two methyl groups on the 2 and 4 positions of one phenyl ring enhance lipophilicity and can influence the conformation of the molecule.
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Piperidinomethyl Group : The presence of the basic piperidine nitrogen introduces a titratable site, making the molecule's solubility and partitioning behavior pH-dependent. This group is a classic feature of Mannich bases, which often exhibit interesting biological activities.
Predicted Physicochemical Parameters
While empirical data is pending, we can predict a range of physicochemical properties based on the contributions of the molecule's constituent parts. The following table summarizes these predictions and provides a framework for experimental validation.
| Physicochemical Property | Predicted Range/Value | Rationale |
| Molecular Weight | ~321.45 g/mol | Based on chemical formula: C21H25NO |
| pKa | 8.5 - 10.5 | The piperidine moiety is a secondary amine, which typically has a pKa in this range. |
| LogP (Octanol/Water) | 3.5 - 5.0 | The large aromatic core and alkyl substituents suggest high lipophilicity. |
| Aqueous Solubility | pH-dependent | Expected to be low at neutral and high pH, but will increase at acidic pH due to the protonation of the piperidine nitrogen. |
| Melting Point | 120 - 180 °C | The rigid aromatic structure suggests a crystalline solid with a relatively high melting point. |
Experimental Protocols for Physicochemical Characterization
The following sections detail the step-by-step methodologies for the empirical determination of the key .
Determination of pKa via Potentiometric Titration
The pKa, the pH at which the piperidine nitrogen is 50% ionized, is a critical parameter influencing solubility, absorption, and distribution. Potentiometric titration is a reliable method for its determination.
Experimental Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
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Solution Preparation : Accurately weigh approximately 32 mg of 2,4-Dimethyl-3'-piperidinomethyl benzophenone and dissolve it in 10 mL of a 20% methanol/water co-solvent system. The use of a co-solvent is likely necessary due to the predicted low aqueous solubility.
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Instrument Calibration : Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
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Titration : Place the solution in a temperature-controlled beaker with a magnetic stirrer. Begin titrating with a standardized 0.1 M HCl solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.
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Data Analysis : Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
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pKa Determination : The pKa is equal to the pH at the half-equivalence point.
Determination of Aqueous Solubility
Given the pH-dependent nature of the molecule, both thermodynamic and kinetic solubility should be assessed.
Experimental Workflow for Thermodynamic Solubility:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
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Sample Preparation : Add an excess amount of solid 2,4-Dimethyl-3'-piperidinomethyl benzophenone to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
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Equilibration : Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.
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Sample Clarification : After equilibration, filter the samples through a 0.45 µm filter to remove any undissolved solid.
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Quantification : Analyze the filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve with known concentrations of the compound should be used for accurate quantification.
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Data Reporting : Report the solubility in µg/mL or µM at each pH.
Determination of LogP (Octanol/Water Partition Coefficient)
The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.
Experimental Workflow:
Caption: Workflow for LogP determination via the shake-flask method.
Step-by-Step Protocol:
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Phase Preparation : Prepare a mixture of n-octanol and water (or a buffer of a specific pH for LogD determination) and shake vigorously for 24 hours to ensure mutual saturation.
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Compound Addition : Dissolve a known amount of 2,4-Dimethyl-3'-piperidinomethyl benzophenone in the aqueous phase.
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Partitioning : Add an equal volume of the pre-saturated n-octanol and shake the mixture for a defined period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
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Phase Separation : Separate the aqueous and organic phases by centrifugation.
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Quantification : Determine the concentration of the compound in both phases using a suitable analytical method like HPLC-UV.
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Calculation : Calculate the LogP using the formula: LogP = log (Concentration in octanol / Concentration in water).
Conclusion
The , driven by its unique chemical structure, are pivotal for its potential applications. The predictive data presented in this guide offer a starting point for its characterization, while the detailed experimental protocols provide a robust framework for obtaining empirical data. A thorough understanding of these properties is a prerequisite for any further development, enabling rational formulation design and a deeper insight into its behavior in biological and material systems.
References
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
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Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
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Streng, W. H. (1983). Potentiometric determination of the pKa of a sparingly soluble amine. Journal of Pharmaceutical Sciences, 72(4), 437-438. [Link]
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Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure-Property Relationships. Academic Press. [Link]
